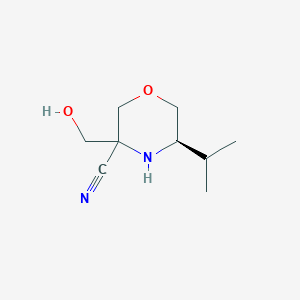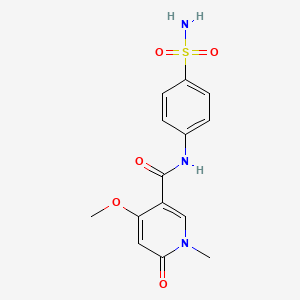
rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile is a chiral morpholine derivative with significant potential in various scientific fields. This compound features a hydroxymethyl group, an isopropyl group, and a carbonitrile group attached to a morpholine ring, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide and a strong base.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically use automated reactors and optimized reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(3R,5S)-3-(Hydroxymethyl)-5-methylmorpholine-3-carbonitrile
- rac-(3R,5S)-3-(Hydroxymethyl)-5-ethylmorpholine-3-carbonitrile
- rac-(3R,5S)-3-(Hydroxymethyl)-5-tert-butylmorpholine-3-carbonitrile
Uniqueness
rac-(3R,5S)-3-(Hydroxymethyl)-5-isopropylmorpholine-3-carbonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.
Propiedades
IUPAC Name |
(5R)-3-(hydroxymethyl)-5-propan-2-ylmorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(2)8-3-13-6-9(4-10,5-12)11-8/h7-8,11-12H,3,5-6H2,1-2H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFBBXCLEOLHMF-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCC(N1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COCC(N1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2582351.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582353.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2582356.png)
![N-({[(3-fluorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B2582357.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2582359.png)

![1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2582361.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2582365.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2582367.png)
![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B2582371.png)
